1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2S and a molecular weight of 265.21 g/mol It is a derivative of benzothiazole, an aromatic heterocyclic compound
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride typically involves the reaction of 2-mercaptobenzothiazole with an appropriate amine under acidic conditions. The reaction conditions often include the use of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride can be compared with other benzothiazole derivatives, such as:
1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride: This compound has a similar structure but lacks the benzene ring, leading to different chemical and biological properties.
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This derivative has a methyl group at the 2-position, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzothiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGIENJBDTFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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